molecular formula C16H20F2N2OS B15117756 1-(3,4-Difluorobenzoyl)-4-(thiolan-3-yl)-1,4-diazepane

1-(3,4-Difluorobenzoyl)-4-(thiolan-3-yl)-1,4-diazepane

Cat. No.: B15117756
M. Wt: 326.4 g/mol
InChI Key: WUVAASYITLXQLZ-UHFFFAOYSA-N
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Description

1-(3,4-Difluorobenzoyl)-4-(thiolan-3-yl)-1,4-diazepane is a synthetic organic compound that belongs to the class of diazepanes These compounds are characterized by a seven-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Difluorobenzoyl)-4-(thiolan-3-yl)-1,4-diazepane typically involves the following steps:

    Formation of the Diazepane Ring: This can be achieved through cyclization reactions involving appropriate diamines and dihalides.

    Introduction of the Difluorobenzoyl Group: This step usually involves acylation reactions using 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Thiolan Group: This can be done through nucleophilic substitution reactions using thiolane derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluorobenzoyl)-4-(thiolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: This may result in the removal of the difluorobenzoyl group or reduction of the diazepane ring.

    Substitution: Halogen atoms in the difluorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of substituted diazepanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorobenzoyl)-4-(thiolan-3-yl)-1,4-diazepane would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the difluorobenzoyl group could enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Difluorobenzoyl)-4-(piperidin-3-yl)-1,4-diazepane
  • 1-(3,4-Difluorobenzoyl)-4-(morpholin-3-yl)-1,4-diazepane

Uniqueness

1-(3,4-Difluorobenzoyl)-4-(thiolan-3-yl)-1,4-diazepane is unique due to the presence of the thiolan group, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness may translate to different reactivity, binding affinity, and overall efficacy in its applications.

Properties

Molecular Formula

C16H20F2N2OS

Molecular Weight

326.4 g/mol

IUPAC Name

(3,4-difluorophenyl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone

InChI

InChI=1S/C16H20F2N2OS/c17-14-3-2-12(10-15(14)18)16(21)20-6-1-5-19(7-8-20)13-4-9-22-11-13/h2-3,10,13H,1,4-9,11H2

InChI Key

WUVAASYITLXQLZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC(=C(C=C2)F)F)C3CCSC3

Origin of Product

United States

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